molecular formula C7H7BrN2O2 B12094006 4-bromo-N-methyl-3-nitroaniline

4-bromo-N-methyl-3-nitroaniline

Cat. No.: B12094006
M. Wt: 231.05 g/mol
InChI Key: BAKOIRMUBHHCTJ-UHFFFAOYSA-N
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Description

4-bromo-N-methyl-3-nitroaniline: is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methyl-3-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, aniline, is first nitrated to introduce the nitro group at the 3-position. This is usually achieved using a mixture of concentrated sulfuric acid and nitric acid.

    Bromination: The nitrated product is then brominated at the 4-position using bromine or a bromine source such as N-bromosuccinimide.

    Methylation: Finally, the amino group is methylated using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-methyl-3-nitroaniline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group on the nitrogen can be oxidized to form N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-bromo-N-methyl-3-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: N-oxide derivatives of this compound.

Scientific Research Applications

4-bromo-N-methyl-3-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-methyl-3-nitroaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-nitroaniline: Similar structure but lacks the methyl group on the nitrogen.

    N-methyl-4-nitroaniline: Similar structure but lacks the bromine atom.

    4-methyl-3-nitroaniline: Similar structure but lacks the bromine atom and has a methyl group on the ring instead of the nitrogen.

Uniqueness

4-bromo-N-methyl-3-nitroaniline is unique due to the presence of both the bromine atom and the nitro group on the aromatic ring, along with the methyl group on the nitrogen. This combination of substituents imparts distinct chemical properties, making it useful in specific synthetic and research applications.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

4-bromo-N-methyl-3-nitroaniline

InChI

InChI=1S/C7H7BrN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3

InChI Key

BAKOIRMUBHHCTJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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